molecular formula C16H15N5O B12541460 N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide CAS No. 651769-93-6

N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide

Cat. No.: B12541460
CAS No.: 651769-93-6
M. Wt: 293.32 g/mol
InChI Key: HZKWWWBFDRPPPD-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with an ethylphenyl group and a tetrazolyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reaction: The tetrazole derivative is then coupled with 4-ethylphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity, as well as cost-effective reagents and solvents, are considered to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide
  • N-(4-chlorophenyl)-4-(2H-tetrazol-5-yl)benzamide
  • N-(4-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide

Uniqueness

N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide is unique due to the presence of the ethyl group, which can influence its lipophilicity, binding affinity, and overall biological activity compared to its analogs.

Properties

CAS No.

651769-93-6

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

IUPAC Name

N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C16H15N5O/c1-2-11-3-9-14(10-4-11)17-16(22)13-7-5-12(6-8-13)15-18-20-21-19-15/h3-10H,2H2,1H3,(H,17,22)(H,18,19,20,21)

InChI Key

HZKWWWBFDRPPPD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

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